molecular formula C13H23NO4S B7028051 Ethyl 4-(4-ethoxybutanoyl)thiomorpholine-3-carboxylate

Ethyl 4-(4-ethoxybutanoyl)thiomorpholine-3-carboxylate

Cat. No.: B7028051
M. Wt: 289.39 g/mol
InChI Key: YUMQPTWCGNOLGE-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethoxybutanoyl)thiomorpholine-3-carboxylate is a complex organic compound that belongs to the class of thiomorpholine derivatives Thiomorpholine is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-ethoxybutanoyl)thiomorpholine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiomorpholine with ethyl 4-chlorobutanoate under basic conditions to form the intermediate product. This intermediate is then reacted with ethyl chloroformate in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-ethoxybutanoyl)thiomorpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, potassium carbonate, dichloromethane as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted thiomorpholine derivatives.

Scientific Research Applications

Ethyl 4-(4-ethoxybutanoyl)thiomorpholine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-ethoxybutanoyl)thiomorpholine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the thiomorpholine ring and the ethoxybutanoyl group allows for specific interactions with these targets, resulting in the desired biological effects.

Comparison with Similar Compounds

Ethyl 4-(4-ethoxybutanoyl)thiomorpholine-3-carboxylate can be compared with other thiomorpholine derivatives and similar compounds:

    Thiomorpholine-3-carboxylate: Lacks the ethoxybutanoyl group, resulting in different chemical and biological properties.

    Ethyl thiomorpholine-2-carboxylate: Differently substituted, leading to variations in reactivity and applications.

    4-(4-ethoxybutanoyl)thiomorpholine: Lacks the ethyl ester group, affecting its solubility and reactivity.

The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 4-(4-ethoxybutanoyl)thiomorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4S/c1-3-17-8-5-6-12(15)14-7-9-19-10-11(14)13(16)18-4-2/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMQPTWCGNOLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCC(=O)N1CCSCC1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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